molecular formula C14H10FN5O2 B11062258 6-(4-fluorophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione

6-(4-fluorophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione

Cat. No.: B11062258
M. Wt: 299.26 g/mol
InChI Key: AIYSEURKPMQFRN-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound features a unique structure that combines pyridine, triazole, and pyrimidine rings, making it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the aromatic ring .

Scientific Research Applications

6-(4-fluorophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and is also studied for its enzyme inhibitory properties.

Uniqueness

6-(4-fluorophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione is unique due to its specific combination of rings and the presence of a fluorophenyl group, which can enhance its biological activity and specificity.

Properties

Molecular Formula

C14H10FN5O2

Molecular Weight

299.26 g/mol

IUPAC Name

10-(4-fluorophenyl)-2,3,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5-triene-8,12-dione

InChI

InChI=1S/C14H10FN5O2/c15-8-3-1-7(2-4-8)9-5-10(21)18-12-11(9)13(22)19-14-16-6-17-20(12)14/h1-4,6,9H,5H2,(H,18,21)(H,16,17,19,22)

InChI Key

AIYSEURKPMQFRN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N3C(=NC=N3)NC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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